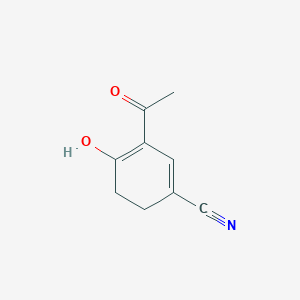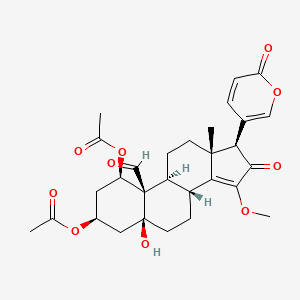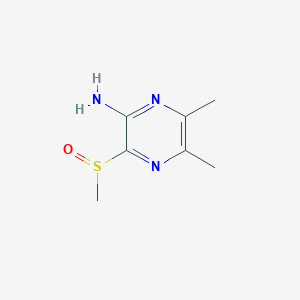![molecular formula C6H7N3OS2 B13787944 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one CAS No. 99420-69-6](/img/structure/B13787944.png)
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one is a heterocyclic compound with a unique bicyclic structure It contains both sulfur and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one typically involves the reaction of malononitrile with phenyl isothiocyanate in the presence of a base such as sodium hydride in dimethylformamide (DMF). This reaction forms an intermediate, which is then further reacted with additional equivalents of phenyl isothiocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in the ring system play a crucial role in these interactions, facilitating binding through hydrogen bonding or coordination with metal ions.
Comparación Con Compuestos Similares
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Thiazolopyrimidines: These compounds contain sulfur and nitrogen atoms but have a different ring fusion pattern.
Benzothiazoles: These compounds have a benzene ring fused with a thiazole ring, offering different electronic properties.
Propiedades
Número CAS |
99420-69-6 |
|---|---|
Fórmula molecular |
C6H7N3OS2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
6-amino-4,7-dihydro-[1,3]dithiino[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C6H7N3OS2/c7-6-8-3-1-11-2-12-4(3)5(10)9-6/h1-2H2,(H3,7,8,9,10) |
Clave InChI |
ZIPHEZLWLFBKNV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)NC(=N2)N)SCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)





![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)

![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
